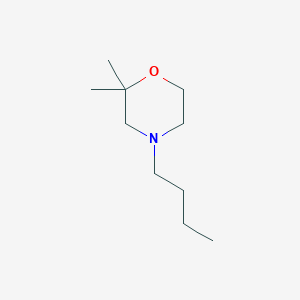
4-Butyl-2,2-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2,2-dimethylmorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines featuring both amine and ether functional groups. This specific compound is characterized by a butyl group attached to the fourth carbon and two methyl groups attached to the second carbon of the morpholine ring. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2,2-dimethylmorpholine typically involves the reaction of 2,2-dimethylmorpholine with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the butyl halide reacts with the nitrogen atom of the morpholine ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-2,2-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Butyl-2,2-dimethylmorpholine finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Butyl-2,2-dimethylmorpholine involves its interaction with specific molecular targets, primarily through its amine and ether functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Morpholine: The parent compound, featuring similar amine and ether functional groups but lacking the butyl and methyl substitutions.
2,2-Dimethylmorpholine: Similar structure but without the butyl group.
4-Butylmorpholine: Lacks the two methyl groups at the second carbon.
Uniqueness: 4-Butyl-2,2-dimethylmorpholine stands out due to its unique combination of butyl and methyl substitutions, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
52250-72-3 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
4-butyl-2,2-dimethylmorpholine |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h4-9H2,1-3H3 |
Clave InChI |
VFRXICKSEMAINK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCOC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)


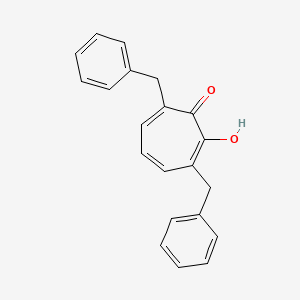
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
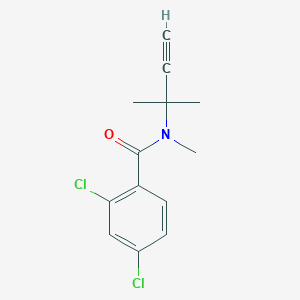
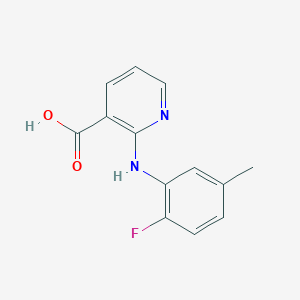
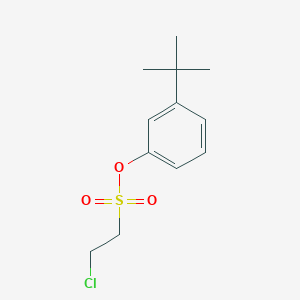
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
